1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound featuring multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions One common route starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound would likely involve batch or continuous flow processes, utilizing automated systems to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology and Medicine: In medicinal chemistry, it is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: In the materials science industry, it is explored for its potential use in the development of high-energy materials and advanced polymers.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,2,5-Oxadiazole derivatives: Known for their energetic properties.
1,2,3-Triazole derivatives: Widely used in click chemistry and drug design.
Hydrazide derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C20H16N8O2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-2,3-dihydroinden-1-ylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H16N8O2/c21-18-19(26-30-25-18)28-17(13-7-2-1-3-8-13)16(23-27-28)20(29)24-22-15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2,(H2,21,25)(H,24,29)/b22-15- |
InChI Key |
JOBAHNBSDRCPAA-JCMHNJIXSA-N |
Isomeric SMILES |
C1C/C(=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)/C5=CC=CC=C51 |
Canonical SMILES |
C1CC(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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